Daphnicyclidin D

描述

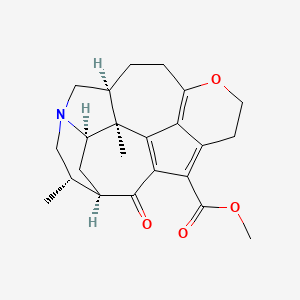

Daphnicyclidin D is a unique polycyclic alkaloid derived from the genus Daphniphyllum. These alkaloids are known for their complex structures and significant biological activities. This compound, in particular, has garnered attention due to its intricate molecular framework and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Daphnicyclidin D involves a series of intricate steps. One notable method includes the use of a generalized biomimetic approach, which mimics the natural biosynthetic pathways of Daphniphyllum alkaloids. This method focuses on the formation of key bonds, such as the C4–N and C1–C8 bonds, using suitable substrates and reactions . The synthetic strategy often involves multiple steps, including cyclization reactions, Mannich-type reactions, and oxidative transformations.

Industrial Production Methods: Industrial production of this compound is not widely established due to the complexity of its synthesis. advancements in synthetic organic chemistry and biomimetic strategies may pave the way for scalable production methods in the future.

化学反应分析

Types of Reactions: Daphnicyclidin D undergoes various chemical reactions, including:

Oxidation: Oxidative transformations are crucial in the synthesis of this compound, often involving reagents like manganese dioxide or other oxidizing agents.

Reduction: Reductive amination and other reduction reactions are employed to introduce amino groups and other functionalities.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are used to modify specific positions on the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Manganese dioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, copper iodide.

Major Products: The major products formed from these reactions include various intermediates that eventually lead to the formation of the polycyclic structure of this compound .

科学研究应用

Daphnicyclidin D has several scientific research applications, including:

Chemistry: It serves as a model compound for studying complex polycyclic alkaloid synthesis and biomimetic strategies.

Medicine: Its unique structure and biological activities suggest potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

作用机制

The mechanism of action of Daphnicyclidin D involves its interaction with specific molecular targets and pathways. It is known to exhibit cytotoxic effects by inducing apoptosis in cancer cells. The exact molecular targets are still under investigation, but it is believed to interfere with cellular signaling pathways and disrupt the normal function of cancer cells .

相似化合物的比较

Daphnicyclidin A: Another polycyclic alkaloid from the same genus, known for its antitumor activity.

Daphnipaxinin: Exhibits similar structural features and biological activities.

Calyciphylline A: Shares a similar biosynthetic pathway and structural complexity.

Uniqueness: Daphnicyclidin D stands out due to its unique polycyclic structure and the specific synthetic challenges it presents. Its potent cytotoxic activity and potential therapeutic applications further distinguish it from other similar compounds .

生物活性

Daphnicyclidin D is a member of the Daphniphyllum alkaloids, a diverse group of naturally occurring compounds known for their complex structures and various biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its cytotoxic effects, insecticidal properties, and potential therapeutic applications.

Chemical Structure and Classification

This compound is characterized by its unique polycyclic structure, which is typical of many alkaloids derived from the Daphniphyllum genus. The compound features a complex arrangement of rings that contribute to its biological properties. Alkaloids from this family often exhibit significant pharmacological activities, making them subjects of interest in medicinal chemistry.

Cytotoxic Activity

Research indicates that this compound possesses moderate cytotoxicity against various cancer cell lines. For instance, it has been evaluated for its effects on human epidermoid carcinoma (KB) and murine lymphoma (L1210) cell lines. The cytotoxicity levels are quantified by the half-maximal inhibitory concentration (IC50), which reflects the potency of the compound against these cells.

| Cell Line | IC50 (µM) |

|---|---|

| Human epidermoid carcinoma (KB) | 10.3 |

| Murine lymphoma (L1210) | 13.8 |

These findings suggest that this compound may have potential as an anticancer agent, although further studies are necessary to fully elucidate its mechanisms of action and therapeutic efficacy .

Insecticidal Properties

This compound has also been reported to exhibit insecticidal effects, particularly against Aphis gossypii, a common pest in agriculture. The compound demonstrated weak insecticidal activity, scoring 50 on a standard scale for insecticidal efficacy. This suggests that while it may not be highly effective as an insecticide, it could still play a role in integrated pest management strategies .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, studies on related alkaloids indicate several potential pathways:

- Induction of Apoptosis : Similar compounds have been shown to promote programmed cell death in cancer cells, which could be a mechanism through which this compound exerts its cytotoxic effects.

- Inhibition of Cell Proliferation : The ability to inhibit cell growth and division is a common characteristic among many alkaloids, including those from the Daphniphyllum genus.

Case Studies and Research Findings

Recent studies have focused on isolating and characterizing new derivatives of Daphniphyllum alkaloids, including this compound. For example:

- A study isolated several novel alkaloids from D. calycinum, demonstrating significant antitumor activities in vitro, which may provide insights into the potential applications of related compounds like this compound .

- Another research effort highlighted the structural diversity within the family of Daphniphyllum alkaloids and their varying biological activities, reinforcing the importance of continued exploration in this area .

属性

IUPAC Name |

methyl (2S,3R,5R,6S,10S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.15,19.02,10.03,8.017,20]henicosa-1(19),13(20),17-triene-18-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-11-9-24-10-12-4-5-15-17-13(6-7-28-15)18(22(26)27-3)19-20(17)23(12,2)16(24)8-14(11)21(19)25/h11-12,14,16H,4-10H2,1-3H3/t11-,12-,14-,16-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNVJGYTJYNCDT-UHCAAFETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC4=C5C(=C(C6=C5C3(C2CC1C6=O)C)C(=O)OC)CCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C6=C5[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。